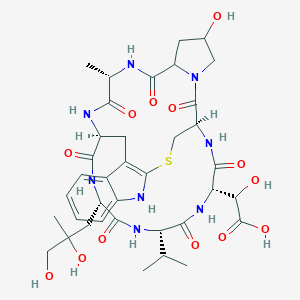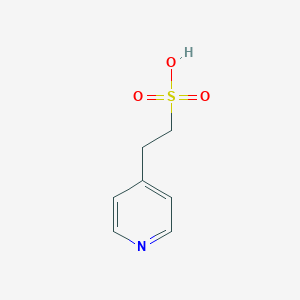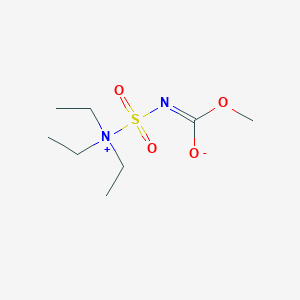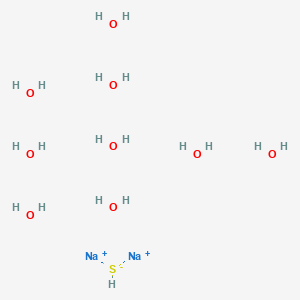![molecular formula C15H24N2OS B103990 N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide CAS No. 16531-19-4](/img/structure/B103990.png)
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide: is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide typically involves the reaction of 4-amino-N-(2-diethylaminoethyl)benzamide with appropriate reagents under controlled conditions. One common method involves the use of sodium tetraphenylborate in deionized water at room temperature to form an ion-associate complex . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has been studied for its potential biological activities, including antibacterial properties. It has shown activity against various bacterial strains, making it a candidate for further research in antimicrobial drug development .
Medicine: In medicine, derivatives of benzamides are known for their therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA methyltransferase, modulating gene expression and epigenetic regulation . Additionally, it may block sodium channels, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Procainamide: A well-known benzamide derivative used as an antiarrhythmic agent.
Metoclopramide: Another benzamide derivative used as an antiemetic and gastroprokinetic agent.
Uniqueness: Its ability to form ion-associate complexes and its antibacterial properties set it apart from other benzamide derivatives .
Properties
CAS No. |
16531-19-4 |
|---|---|
Molecular Formula |
C15H24N2OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
InChI Key |
SKSRWOIZZAZJAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Isomeric SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S |
Canonical SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
| 16531-19-4 | |
Synonyms |
N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















